3-Bromo-5-fluoro-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, fluorine, and iodine atoms in the pyridine ring makes this compound highly valuable in various chemical reactions and applications due to its unique electronic and steric properties .
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, such as this compound, are often used in organic synthesis as intermediates . They can participate in various reactions to form complex organic structures, potentially interacting with a wide range of biological targets.
Mode of Action
Halogenated pyridines are generally known for their ability to undergo various chemical reactions, including substitution reactions and coupling reactions . These reactions can lead to the formation of new compounds with potential biological activity.
Action Environment
Like other halogenated pyridines, its reactivity and stability could be influenced by factors such as temperature, ph, and the presence of other reactive species .
Biochemical Analysis
Biochemical Properties
It is known that halogenated pyridines can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyridine and the halogen atoms it contains .
Cellular Effects
Halogenated pyridines can influence cell function by interacting with various cellular processes . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
Halogenated pyridines can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that halogenated pyridines can interact with various transporters and binding proteins .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 3-bromo-2-nitropyridine, fluorination can be achieved using tetrabutylammonium fluoride in dimethylformamide at room temperature . The iodination step can be performed using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
3-Bromo-5-fluoro-2-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Bromo-2-fluoropyridine
- 5-Bromo-2-iodopyridine
Uniqueness
3-Bromo-5-fluoro-2-iodopyridine is unique due to the presence of three different halogen atoms, which provides distinct electronic and steric properties. This uniqueness makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
3-bromo-5-fluoro-2-iodopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-4-1-3(7)2-9-5(4)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWQFJQUFJTUGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.